![molecular formula C10H6ClNO B571659 1-Chloroisoquinoline-6-carbaldehyde CAS No. 1211528-19-6](/img/structure/B571659.png)
1-Chloroisoquinoline-6-carbaldehyde
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Overview
Description
1-Chloroisoquinoline-6-carbaldehyde is an organic compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 . It is commonly used in various fields of research .
Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinoline-6-carbaldehyde consists of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving 1-Chloroisoquinoline-6-carbaldehyde are not available, it’s known that quinoline derivatives can undergo various reactions. For instance, quinoline-2-carbaldehydes can react with arenes under the action of Brønsted superacid (TfOH) and Lewis acid (BF3·H2O), leading to products of electrophilic activation of the aldehyde group .Physical And Chemical Properties Analysis
1-Chloroisoquinoline-6-carbaldehyde is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Materials Science and Surface Modification
1-Chloroisoquinoline-6-carbaldehyde can participate in surface modification reactions. Researchers explore its use in functionalizing surfaces (e.g., polymers, nanoparticles) for specific applications. Surface-bound derivatives may exhibit altered properties, such as enhanced adhesion or improved wettability.
Safety and Hazards
properties
IUPAC Name |
1-chloroisoquinoline-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSADBAYHQRKOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-6-carbaldehyde |
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